

Application Notes and Protocols for the Mass Spectrometric Analysis of Olanzapine Thiolactam

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Compound of Interest

Compound Name: *Olanzapine thiolactam*

Cat. No.: *B1436794*

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Introduction

Olanzapine, an atypical antipsychotic medication, can degrade under certain conditions to form various impurities. One such critical degradation product is **Olanzapine Thiolactam**, also known as Olanzapine Ketothiolactam.^{[1][2]} Monitoring and characterizing this impurity is essential for ensuring the quality, safety, and efficacy of olanzapine drug products. Mass spectrometry is a powerful analytical technique for the identification and quantification of such impurities. This document provides detailed information on the mass spectrometry fragmentation pattern of **Olanzapine Thiolactam** and protocols for its analysis. **Olanzapine Thiolactam** is identified as a potential impurity in commercial preparations of olanzapine and is formed during storage or exposure to thermal stress.^{[2][3]}

Chemical Information

Property	Value
Systematic Name	(Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one ^[4]
Molecular Formula	C ₁₇ H ₂₀ N ₄ OS ^[5]
Molecular Weight	328.43 g/mol ^[5]
Exact Mass	328.13578245 Da ^[5]
CAS Number	1017241-36-9 ^[6]

Proposed Mass Spectrometry Fragmentation Pattern

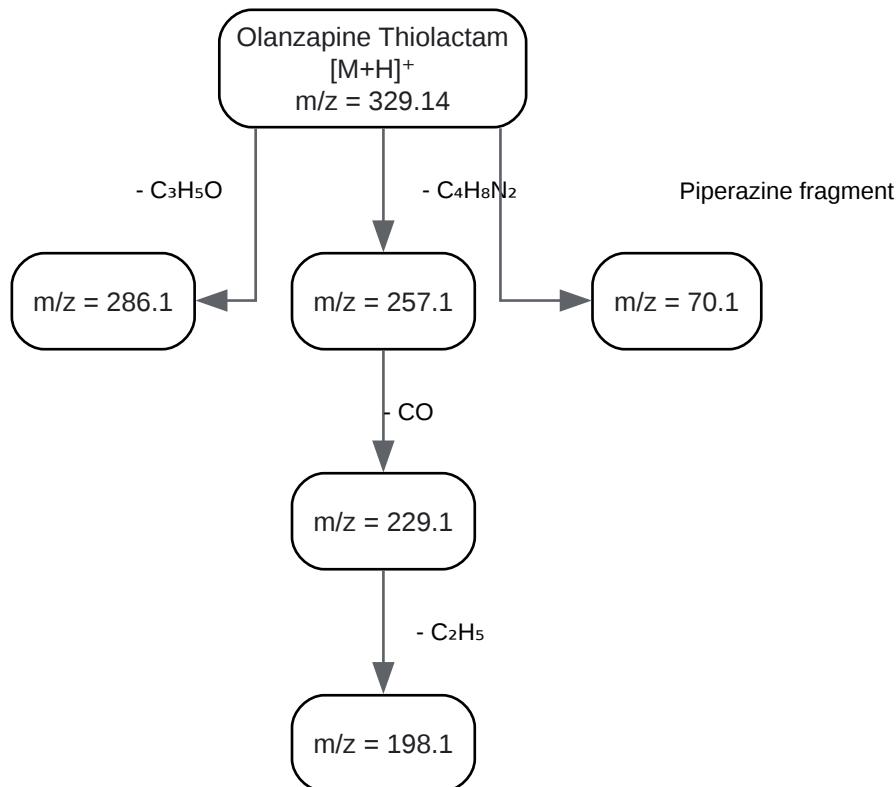
While detailed, experimentally validated fragmentation data for **Olanzapine Thiolactam** is not readily available in the public domain, a plausible fragmentation pathway can be proposed based on its chemical structure and the known fragmentation of olanzapine. The protonated molecule [M+H]⁺ would have an m/z of approximately 329.14.

The fragmentation of **Olanzapine Thiolactam** is expected to occur at the most labile bonds, primarily involving the piperazine ring and the propan-2-one moiety.

Table of Proposed Fragment Ions:

m/z (Proposed)	Ion Structure	Description
286.1	$[\text{M}+\text{H} - \text{C}_3\text{H}_5\text{O}]^+$	Loss of the propan-2-one group.
257.1	$[\text{M}+\text{H} - \text{C}_4\text{H}_8\text{N}_2]^+$	Cleavage of the piperazine ring.
229.1	$[\text{M}+\text{H} - \text{C}_5\text{H}_{10}\text{N}_2\text{O}]^+$	Loss of the N-methylpiperazine and carbonyl group.
198.1	Thienobenzodiazepine core	Fragmentation of the diazepine ring.
70.1	$[\text{C}_4\text{H}_8\text{N}]^+$	Fragment of the N-methylpiperazine ring.

Note: The m/z values are theoretical and may vary slightly in experimental conditions. The relative abundance of these fragments would need to be determined experimentally.



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Caption: Proposed MS/MS fragmentation of **Olanzapine Thiolactam**.

Experimental Protocols

The following are generalized protocols for the analysis of olanzapine and its impurities, including **Olanzapine Thiolactam**, by LC-MS/MS. These should be optimized for the specific instrumentation and analytical requirements.

Sample Preparation

a) Solid Phase Extraction (SPE) for Plasma/Serum Samples[7]

- To 1 mL of plasma or serum, add an internal standard (e.g., Olanzapine-d3).
- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 10% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

b) Protein Precipitation for Plasma/Serum Samples[4]

- To 100 µL of plasma or serum, add an internal standard.
- Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes.
- Inject a portion of the supernatant into the LC-MS/MS system.

c) Sample Preparation from Pharmaceutical Formulations

- Grind a tablet to a fine powder.
- Accurately weigh a portion of the powder equivalent to a specific dose of olanzapine.
- Dissolve the powder in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration.
- Vortex and sonicate to ensure complete dissolution.
- Filter the solution through a 0.22 μm filter.
- Dilute the filtrate with the mobile phase to an appropriate concentration for LC-MS/MS analysis.

Liquid Chromatography

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry

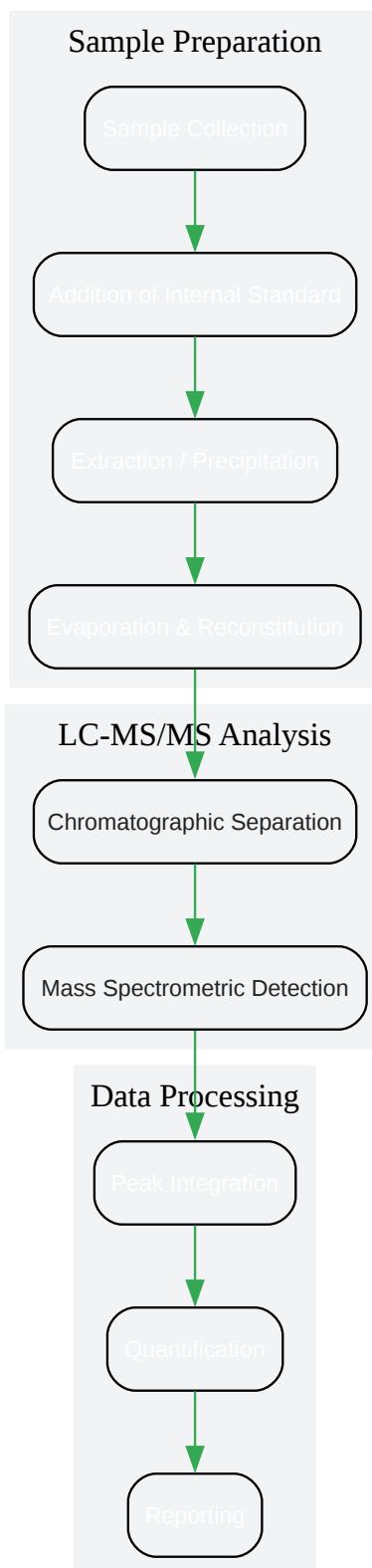
Parameter	Recommended Settings
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	600 L/hr
Collision Gas	Argon

MRM Transitions for Olanzapine (for reference):

- m/z 313.1 > 256.1 (Quantifier)[\[8\]](#)[\[9\]](#)
- m/z 313.1 > 198.0 (Qualifier)[\[8\]](#)

Note: The MRM transitions for **Olanzapine Thiolactam** would need to be optimized by infusing a standard solution and identifying the most intense and specific product ions from the precursor ion at m/z 329.1.

Experimental Workflow

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Caption: General workflow for LC-MS/MS analysis.

Conclusion

This document provides a comprehensive overview of the mass spectrometric analysis of **Olanzapine Thiolactam**. While a definitive, experimentally-derived fragmentation pattern is not widely published, the proposed pathway and detailed protocols offer a solid foundation for researchers and scientists in the pharmaceutical industry. The provided methods for sample preparation, liquid chromatography, and mass spectrometry can be adapted and optimized for the specific needs of impurity profiling and quantification in olanzapine drug substances and products. Further experimental work is necessary to confirm the proposed fragmentation pathway and determine the relative abundance of the product ions.

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